molecular formula C12H19NO B8313257 4-Butoxy-2,6-dimethyl-phenylamine

4-Butoxy-2,6-dimethyl-phenylamine

Cat. No.: B8313257
M. Wt: 193.28 g/mol
InChI Key: KIHUWAOTZVYMFH-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-dimethyl-phenylamine is an aromatic amine derivative characterized by a phenyl ring substituted with a butoxy group at the para position and two methyl groups at the ortho positions. This compound is structurally related to other alkoxy- and alkyl-substituted anilines, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-butoxy-2,6-dimethylaniline

InChI

InChI=1S/C12H19NO/c1-4-5-6-14-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6,13H2,1-3H3

InChI Key

KIHUWAOTZVYMFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Butoxy-2,6-dimethyl-phenylamine with analogous compounds based on substituent effects, physicochemical properties, and reported applications.

Substituent Effects and Reactivity

  • (S)-4-(2-Methyl-butoxy)-phenylamine : This compound, referenced in the Catalog of Rare Chemicals (2017), shares the para-alkoxy substitution pattern but differs in the branching of the alkoxy group (2-methyl-butoxy vs. linear butoxy) and lacks the ortho-dimethyl groups. The steric hindrance introduced by the 2,6-dimethyl groups in this compound likely reduces its nucleophilicity compared to (S)-4-(2-methyl-butoxy)-phenylamine, which may influence its reactivity in coupling or alkylation reactions .
  • 2,6-Dimethylaniline : A simpler analog lacking the para-butoxy group. The absence of the electron-donating alkoxy substituent in 2,6-dimethylaniline results in a less electron-rich aromatic ring, which impacts its behavior in electrophilic substitution reactions.

Physicochemical Properties

Property This compound (S)-4-(2-Methyl-butoxy)-phenylamine 2,6-Dimethylaniline
Solubility Likely low in water (hydrophobic) Moderate in polar aprotic solvents Low in water
Boiling Point Estimated >250°C (high MW) ~220–240°C (reported analogs) 214°C (literature)
Electron Density High (due to alkoxy + methyl) Moderate (alkoxy only) Low (methyl only)

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